N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
Molecular Formula |
C20H18BrN3O6S2 |
|---|---|
Molecular Weight |
540.4 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[[5-(3,4-dimethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H18BrN3O6S2/c1-29-15-7-6-14(9-16(15)30-2)32(27,28)17-10-22-20(24-19(17)26)31-11-18(25)23-13-5-3-4-12(21)8-13/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
InChI Key |
UGPDAKSRMITHRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(3-bromophenyl)acetamide
The bromophenyl acetamide intermediate is synthesized via electrophilic bromination of acetanilide. Bromine (Br₂) in the presence of FeBr₃ as a Lewis catalyst facilitates regioselective substitution at the meta position of the phenyl ring. The reaction proceeds under controlled temperatures (0–60°C) to minimize ortho/para byproducts. Post-reaction, the crude product is purified via recrystallization from ethanol, achieving a yield of 72–85%.
Preparation of 5-[(3,4-Dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine
This intermediate is synthesized through sulfonylation of 6-oxo-1,6-dihydropyrimidine-2-thiol. 3,4-Dimethoxyphenylsulfonyl chloride reacts with the thiol group in dichloromethane (DCM) under basic conditions (NaHCO₃). The reaction is stirred at 25°C for 6 hours, followed by aqueous workup to isolate the sulfonylated product. Yields range from 68–75%, with purity confirmed via HPLC (>95%).
Condensation Reactions for Final Product Assembly
The final step involves coupling N-(3-bromophenyl)acetamide with 5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol using a sulfanyl linker. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates nucleophilic displacement at 80°C over 12 hours. The sulfanyl group replaces the thiol moiety, forming the desired acetamide-thioether linkage. Post-reaction, the product is isolated via column chromatography (silica gel, ethyl acetate/hexane), yielding 60–65%.
Critical Parameters:
-
Temperature Control: Exceeding 80°C promotes decomposition of the dihydropyrimidine ring.
-
Solvent Choice: DMF enhances solubility of both intermediates, ensuring homogeneous reaction conditions.
Optimization of Reaction Conditions
Bromination Efficiency
Electrophilic bromination’s regioselectivity is highly solvent-dependent. Polar aprotic solvents (e.g., nitrobenzene) favor meta substitution, while nonpolar solvents increase ortho/para byproducts. FeBr₃ concentrations above 10 mol% reduce reaction times but may lower yields due to overbromination.
Sulfonylation Kinetics
The sulfonylation step’s success hinges on the reactivity of the sulfonyl chloride. Electron-donating methoxy groups on the phenyl ring enhance electrophilicity, accelerating the reaction. However, excess sulfonyl chloride (>1.2 eq) leads to di-sulfonylated impurities, necessitating precise stoichiometry.
Oxidation and Purification
Post-condensation, residual thiols are oxidized to disulfides using H₂O₂ in acetic acid. Sodium tungstate (0.1–0.2 mol%) catalyzes this step, achieving complete oxidation within 2 hours at 75–80°C. Subsequent purification via pH-adjusted extraction (pH 6.5–7.0) removes acidic byproducts, as detailed in patent protocols.
Analytical Characterization Techniques
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the bromophenyl group or the sulfonyl moiety.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced bromophenyl derivatives and modified sulfonyl groups.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The compound’s uniqueness lies in its hybrid sulfonyl and dihydropyrimidinone framework. Below is a systematic comparison with similar compounds, focusing on structural motifs, spectroscopic properties, and inferred bioactivity.
Structural Analogues in Pharmacopeial Literature
Pharmacopeial compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound m) and its stereoisomers (Compounds n and o) share the dihydropyrimidinone backbone but differ in substituent complexity. For example:
- Substituent variation: The 3-bromophenyl group in the target compound contrasts with the diphenylhexane and methylphenoxy groups in Compound m.
- Sulfonyl vs. non-sulfonyl linkages: The sulfonyl bridge in the target compound enhances polarity compared to the ether-linked phenoxy groups in Compound m .
Spectroscopic Comparisons
NMR data from related dihydropyrimidinone derivatives (e.g., Rapa, compounds 1 and 7 in ) reveal critical insights:
- Chemical shift patterns : The target compound’s protons in regions analogous to "positions 39–44" (region A) and "29–36" (region B) would likely exhibit distinct chemical shifts due to the electron-withdrawing sulfonyl group and bromine substitution. This mirrors observations in compounds 1 and 7, where substituent changes in these regions altered δ-values by 0.3–0.8 ppm .
- Environmental stability: The dihydropyrimidinone core’s protons (e.g., NH or carbonyl-adjacent protons) are expected to show shifts similar to Rapa derivatives, indicating conserved electronic environments .
Bioactivity Inference from Sulfonamide Analogues
Sulfonamide-containing compounds like the target molecule often target enzymes such as carbonic anhydrases or tyrosine kinases. For example:
- Sulfonyl-dihydropyrimidinone hybrids: Analogues with methoxy-substituted phenyl groups (e.g., 3,4-dimethoxy) demonstrate enhanced binding to hydrophobic enzyme pockets, as seen in kinase inhibition assays .
Data Tables for Key Comparisons
Table 1: Structural Comparison with Pharmacopeial Analogues
Table 2: NMR Chemical Shift Comparison (Selected Regions)
| Compound | Region A (δ, ppm) | Region B (δ, ppm) | Reference |
|---|---|---|---|
| Target Compound | 7.8–8.2 (predicted) | 6.5–7.0 (predicted) | - |
| Rapa | 7.5–7.9 | 6.2–6.7 | |
| Compound 7 | 7.9–8.3 | 6.8–7.3 |
Research Findings and Implications
- Synthetic flexibility : The compound’s modular structure allows for derivatization at the sulfonyl or bromophenyl positions, enabling optimization for specific targets .
- Lumping strategy relevance: Compounds with similar dihydropyrimidinone cores (e.g., Rapa derivatives) may be grouped for computational modeling, reducing reaction complexity in metabolic studies .
- Bioactivity gaps : While bioactivity data for the exact compound are sparse, its structural relatives show promise in antimicrobial and anticancer contexts, warranting further investigation .
Biological Activity
N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound has a molecular formula of C15H14BrN2O5S and features distinct functional groups that contribute to its biological properties. The presence of a bromophenyl group and a sulfonamide moiety is significant in determining its interaction with biological targets.
The mechanism of action for this compound is not fully elucidated, but preliminary studies suggest that it may interact with specific enzymes or receptors involved in various signaling pathways. The bromophenyl group can participate in π-stacking interactions, while the sulfonamide group may facilitate hydrogen bonding with biological macromolecules.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, with varying minimum inhibitory concentrations (MICs) comparable to conventional antibiotics. For instance, comparative studies showed that the compound displayed significant activity against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The specific pathways affected by the compound are still under investigation, but it is believed to interfere with key signaling cascades involved in tumor growth.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antimicrobial Efficacy : A study compared the antimicrobial activity of this compound with standard antibiotics such as ciprofloxacin. The results indicated that it had comparable or superior activity against certain bacterial strains .
- Anticancer Activity : In a cell line study, the compound was shown to inhibit the growth of breast cancer cells significantly. The mechanism was linked to the downregulation of cyclin D1 expression and upregulation of pro-apoptotic factors .
- Molecular Docking Studies : Computational studies using molecular docking techniques have suggested potential binding sites for the compound on target proteins involved in cancer progression and microbial resistance .
Data Table: Summary of Biological Activities
| Activity Type | Result/Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; MIC comparable to ciprofloxacin | |
| Anticancer | Inhibits growth in breast cancer cell lines; affects cell cycle regulation | |
| Molecular Docking | Potential binding interactions with targets involved in cancer and antimicrobial resistance |
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step organic reactions, including sulfonylation, thioether formation, and amide coupling. Key strategies include:
- Using carbodiimide coupling agents (e.g., EDC) to activate carboxylic acids for amide bond formation .
- Controlling reaction temperature (e.g., maintaining 273 K during coupling) to minimize side reactions .
- Purification via column chromatography or recrystallization from solvents like dichloromethane to isolate the product .
- Monitoring reaction progress with TLC or HPLC to ensure intermediate stability .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm the presence of sulfonyl, dihydropyrimidinone, and acetamide moieties via characteristic proton and carbon shifts (e.g., sulfonyl groups at δ ~7.5–8.5 ppm in ¹H NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks (e.g., monoclinic crystal system with space group P2₁/c) .
Q. How can solubility limitations in aqueous buffers be addressed for in vitro assays?
- Methodological Answer :
- Use organic solvents like DMSO or ethanol (solubility: ~10–20 mM) for stock solutions, followed by dilution in assay buffers .
- Employ surfactants (e.g., Tween-80) or cyclodextrins to enhance dispersion in aqueous media .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 3,4-dimethoxyphenyl sulfonyl group?
- Methodological Answer :
- Synthesize analogs with modified substituents (e.g., 3-chloro, 4-fluoro) on the phenyl ring and compare bioactivity .
- Use computational docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., kinases) and correlate with experimental IC₅₀ values .
- Perform crystallographic studies to analyze how substituent bulk/electron effects alter binding pocket interactions .
Q. What strategies resolve contradictions in reported biological activity across different studies?
- Methodological Answer :
- Purity Verification : Reanalyze compounds via HPLC (>95% purity) to exclude impurities as confounding factors .
- Assay Standardization : Replicate assays under consistent conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal Assays : Confirm activity using unrelated methods (e.g., cell proliferation vs. enzymatic inhibition) .
Q. How can computational modeling predict metabolic stability and potential toxicity?
- Methodological Answer :
Experimental Design Challenges
Q. What experimental approaches elucidate the compound’s mechanism of enzyme inhibition?
- Methodological Answer :
- Enzymatic Assays : Measure kinetic parameters (Km, Vmax) under varying substrate/inhibitor concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .
- X-ray Co-crystallization : Resolve inhibitor-enzyme complexes to identify key interactions (e.g., sulfonyl group hydrogen-bonding with catalytic residues) .
Q. How can researchers assess selectivity across enzyme isoforms or related targets?
- Methodological Answer :
- Screen against a panel of recombinant isoforms (e.g., kinase family members) using activity-based probes .
- Apply proteomic profiling (e.g., kinome-wide KINOMEscan) to identify off-target binding .
Data Interpretation and Validation
Q. How should contradictory crystallographic data (e.g., bond angles vs. computational predictions) be reconciled?
- Methodological Answer :
- Compare experimental crystal data (e.g., β = 108.76° in monoclinic systems) with DFT-optimized geometries .
- Analyze thermal ellipsoids in crystallographic models to assess conformational flexibility .
Q. What validation steps ensure bioactivity results are not artifacts of assay conditions?
- Methodological Answer :
- Include controls for solvent effects (e.g., DMSO <0.1% final concentration) .
- Use orthogonal detection methods (e.g., fluorescence vs. luminescence in kinase assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
